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molecular formula C7H7N3O3 B7721476 m-Nitrobenzamidoxime

m-Nitrobenzamidoxime

Cat. No. B7721476
M. Wt: 181.15 g/mol
InChI Key: ZAIHFKLUPWFUGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07268235B2

Procedure details

In a 500-ml flask, place 30.6 g (0.21 m) of 3-nitrobenzonitrile (3a; R2=3-nitrophenyl) and 150 ml of methanol and stir to a solution. Add 48 g (0.22 m) of 25 wt % sodium methoxide in methanol slowly and stir at room temperature for 1.5 hrs. Add 22.5 ml of acetic acid to make pH of reaction mixture around 6. Add 18.1 g (0.22 m) of sodium acetate and 22 g (0.32 m) of hydroxylamine hydrochloride. After a few minutes with stirring, the reaction mixture becomes thick yellow slurries. Stir the slurries at room temperature for 1 hr. Add 130 ml of water and stir for 15 min. Collect solid, wash with water and dry in air to give 30.5 g (80%) of 3-nitrobenzamidoxime (9a; R=3-nitrophenyl).
Quantity
30.6 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
18.1 g
Type
reactant
Reaction Step Three
Quantity
22 g
Type
reactant
Reaction Step Three
Name
Quantity
130 mL
Type
solvent
Reaction Step Four
Quantity
22.5 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([CH:9]=[CH:10][CH:11]=1)[C:7]#[N:8])([O-:3])=[O:2].C[O-].[Na+].C([O-])(=O)C.[Na+].Cl.[NH2:21][OH:22]>CO.O.C(O)(=O)C>[N+:1]([C:4]1[CH:5]=[C:6]([CH:9]=[CH:10][CH:11]=1)[C:7](=[N:21][OH:22])[NH2:8])([O-:3])=[O:2] |f:1.2,3.4,5.6|

Inputs

Step One
Name
Quantity
30.6 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C#N)C=CC1
Name
Quantity
150 mL
Type
solvent
Smiles
CO
Step Two
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Three
Name
Quantity
18.1 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
22 g
Type
reactant
Smiles
Cl.NO
Step Four
Name
Quantity
130 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
22.5 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stir at room temperature for 1.5 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
pH of reaction mixture around 6
STIRRING
Type
STIRRING
Details
After a few minutes with stirring
STIRRING
Type
STIRRING
Details
Stir the slurries at room temperature for 1 hr
Duration
1 h
STIRRING
Type
STIRRING
Details
stir for 15 min
Duration
15 min
CUSTOM
Type
CUSTOM
Details
Collect solid
WASH
Type
WASH
Details
wash with water
CUSTOM
Type
CUSTOM
Details
dry in air

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(C(N)=NO)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 30.5 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 81.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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